molecular formula C9H10N4 B12491852 N-benzyl-1H-1,2,4-triazol-5-amine CAS No. 5369-93-7

N-benzyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12491852
CAS No.: 5369-93-7
M. Wt: 174.20 g/mol
InChI Key: PDTIKKSRGXUEGE-UHFFFAOYSA-N
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Description

N-benzyl-1H-1,2,4-triazol-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,2,4-triazole-5-carboxylic acid under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-1H-1,2,4-triazol-5-one, while substitution reactions can produce a variety of N-substituted triazole derivatives.

Scientific Research Applications

N-benzyl-1H-1,2,4-triazol-5-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

    Industry: The compound is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or bind to receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives used.

Comparison with Similar Compounds

N-benzyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

    1-benzyl-1H-1,2,3-triazole: This compound has a similar benzyl group but differs in the position of the nitrogen atoms in the triazole ring.

    1-benzyl-1H-1,2,4-triazol-3-amine: Another isomer with the amine group at a different position on the triazole ring.

    1-benzyl-1H-1,2,4-triazol-4-amine: Similar structure but with the amine group at the 4-position.

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

5369-93-7

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-benzyl-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-10-9-11-7-12-13-9/h1-5,7H,6H2,(H2,10,11,12,13)

InChI Key

PDTIKKSRGXUEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NN2

Origin of Product

United States

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